molecular formula C26H28N4O3S B12424885 Alk5-IN-7

Alk5-IN-7

Katalognummer: B12424885
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: GQYMCNXIDCIXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alk5-IN-7 is a compound that acts as an inhibitor of the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alk5-IN-7 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and purification steps to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality control and verification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Alk5-IN-7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized products.

Wissenschaftliche Forschungsanwendungen

Alk5-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of cell growth, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, fibrosis, and immune disorders. This compound has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor beta signaling pathway.

Wirkmechanismus

Alk5-IN-7 exerts its effects by inhibiting the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This inhibition prevents the phosphorylation of intracellular regulatory SMAD proteins, which are essential for the downstream signaling of the transforming growth factor beta pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the transforming growth factor beta receptor I, SMAD2, and SMAD3 proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Galunisertib: Another inhibitor of the transforming growth factor beta receptor I, used in clinical trials for treating cancer and fibrosis.

    Vactosertib: A small molecule inhibitor of the transforming growth factor beta receptor I, investigated for its potential in treating myelodysplastic syndromes and other hematological disorders.

    SB-431542: A selective inhibitor of the transforming growth factor beta receptor I, used in research to study the transforming growth factor beta signaling pathway.

Uniqueness of Alk5-IN-7

This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor I. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C26H28N4O3S

Molekulargewicht

476.6 g/mol

IUPAC-Name

2-[4-[7-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxythieno[3,2-b]pyridin-2-yl]pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C26H28N4O3S/c1-26(2,31)23-13-17(5-9-28-23)22-14-19-25(34-22)20(6-10-27-19)33-21-15-30(18-3-4-18)29-24(21)16-7-11-32-12-8-16/h5-6,9-10,13-16,18,31H,3-4,7-8,11-12H2,1-2H3

InChI-Schlüssel

GQYMCNXIDCIXDE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=NC=CC(=C1)C2=CC3=NC=CC(=C3S2)OC4=CN(N=C4C5CCOCC5)C6CC6)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.